molecular formula C10H10O B1365674 1-(p-Tolyl)prop-2-yn-1-ol CAS No. 7342-07-6

1-(p-Tolyl)prop-2-yn-1-ol

Cat. No.: B1365674
CAS No.: 7342-07-6
M. Wt: 146.19 g/mol
InChI Key: QNRVVPCYHOFMFO-UHFFFAOYSA-N
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Description

1-(p-Tolyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a para-methyl-substituted phenyl (p-tolyl) group attached to the propargyl carbon. Its molecular formula is C₁₀H₁₀O, with a hydroxyl group (-OH) and a terminal alkyne (C≡CH) on adjacent carbons. This compound is synthesized via nucleophilic addition reactions, such as the Grignard reaction between ethynylmagnesium bromide and p-tolualdehyde, yielding high purity (85% isolated yield) . Its structural features make it a versatile intermediate in organic synthesis, particularly in cycloadditions, Sonogashira couplings, and as a precursor for bioactive molecules.

Properties

IUPAC Name

1-(4-methylphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7,10-11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRVVPCYHOFMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456481
Record name AGN-PC-05IX1O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7342-07-6
Record name AGN-PC-05IX1O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure and Findings

  • Reagents and Conditions : Ethynylmagnesium bromide (alkynyl Grignard reagent) is reacted with p-tolyl ketone or aldehyde in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C to room temperature. The reaction is typically stirred for 3-4 hours, followed by quenching with saturated ammonium chloride solution.

  • Purification : The crude product is extracted with ethyl acetate, washed, dried over magnesium sulfate, and purified by flash chromatography using petroleum ether/ethyl acetate mixtures.

  • Yields and Purity : This method yields this compound in high yields, often exceeding 85%, with good purity confirmed by NMR and chromatographic analysis.

  • Representative Data :

Parameter Details
Starting Material 4-Methylbenzophenone (di-p-tolyl ketone)
Nucleophile Ethynylmagnesium bromide (0.5 M in THF)
Solvent Anhydrous THF
Temperature 0 °C to room temperature
Reaction Time 3-4 hours
Work-up Quench with sat. NH4Cl, extraction with EtOAc
Yield ~85%
Purification Flash chromatography (silica gel)

This approach is well-documented and reproducible, providing a straightforward route to the target propargylic alcohol.

Copper-Catalyzed Nucleophilic Addition of Terminal Alkynes to p-Tolyl Carbonyls

Another method utilizes copper catalysis to promote the nucleophilic addition of terminal alkynes to p-tolyl aldehydes or ketones.

Procedure and Findings

  • Catalyst System : Copper(I) thiophene-2-carboxylate (CuTC) or copper(I) iodide (CuI) with palladium catalysts such as Pd(PPh3)2Cl2 are used.

  • Reaction Conditions : The reaction is performed in dry solvents like THF or dichloromethane, often in the presence of a base such as triethylamine or pyridine, at temperatures ranging from 0 °C to room temperature.

  • Example : 3-(p-Tolyl)prop-2-yn-1-ol was synthesized by stirring the corresponding alkyne with copper and palladium catalysts in trimethylamine solution for 12 hours, followed by aqueous work-up and purification.

  • Yields : Yields reported are in the range of 60-98%, depending on the substrate and conditions.

  • Notes : This method allows for the preparation of propargylic alcohols with good selectivity and functional group tolerance.

Halogenation of this compound to Propargylic Halides as Intermediates

The propargylic alcohol can be converted into propargylic halides, which serve as useful intermediates for further functionalization.

Procedure and Findings

  • Reagents : Thionyl chloride (SOCl2) in the presence of pyridine is used to convert the alcohol group to the corresponding chloride.

  • Conditions : The reaction is carried out in anhydrous and degassed dichloromethane at 0 °C initially, then warmed to 35 °C and stirred for about 20 hours.

  • Work-up : The reaction mixture is quenched with water and extracted with dichloromethane. The organic phase is washed with brine and dried.

  • Yields : This method provides propargylic chlorides in good yields, which can be isolated and used for subsequent nucleophilic substitution or coupling reactions.

  • Significance : This transformation is valuable for diversifying the propargylic alcohol scaffold.

Oxidative Sulfenylation and Functionalization of Propargylic Alcohols

Recent advances include the preparation of α-sulfenylated carbonyl compounds from propargylic alcohols via sequential addition of thiophenols and oxidants.

Procedure and Findings

  • Reagents : Propargylic alcohol, thiophenol derivatives, and oxidants are combined under inert atmosphere (argon) in solvents such as ethyl acetate.

  • Conditions : The reaction is performed at 50–90 °C for 24 hours in sealed containers.

  • Molar Ratios : The molar ratio of propargylic alcohol to thiophenol is typically 1:1 to 2:1, and to oxidant is 4:1 to 5:1.

  • Outcome : The reaction yields α-sulfenylated carbonyl compounds after purification by column chromatography.

  • Relevance : This method illustrates the versatility of this compound as a synthetic intermediate for more complex molecules.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Alkynyl Grignard addition Ethynylmagnesium bromide, p-tolyl ketone, THF ~85 Straightforward, high yield
Copper-catalyzed nucleophilic addition CuTC or CuI, Pd catalyst, base, THF or CH2Cl2 60-98 Good selectivity, functional group tolerance
Halogenation to propargylic halides SOCl2, pyridine, CH2Cl2, 0–35 °C Good Intermediate for further transformations
Oxidative sulfenylation Thiophenol, oxidant, ethyl acetate, 50–90 °C Moderate Functionalization to α-sulfenylated products

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

1-(p-Tolyl)prop-2-yn-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. It has been utilized in various reactions, including:

  • Alkyne Additions : The compound participates in highly enantioselective alkyne additions to aldehydes, yielding propargylic alcohols with high optical purity. For instance, a study reported a 93% enantiomeric excess when reacting with specific catalysts .
Reaction TypeYieldEnantiomeric Excess
Alkyne Addition to Aldehydes69%93%

Medicinal Chemistry

Research into the biological activities of this compound has revealed potential therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa. The compound's structure allows it to interfere with bacterial biofilm formation and virulence factor production .

Biochemical Applications

The compound interacts with various biomolecules, influencing cellular processes:

  • Enzyme Interactions : It has been shown to affect enzyme activity within metabolic pathways, potentially leading to altered gene expression and metabolic flux .

Case Study 1: Asymmetric Synthesis

A notable study demonstrated the use of this compound in asymmetric synthesis. The researchers successfully synthesized propargylic alcohols using this compound as a precursor, achieving high yields and enantioselectivity through optimized catalytic conditions .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results highlighted its effectiveness against biofilm-forming bacteria, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions and nucleophilic addition reactions. These interactions enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)prop-2-yn-1-ol

  • Structure : The p-tolyl methyl group is replaced with a methoxy (-OCH₃) group.
  • Electronic Effects : The methoxy group is electron-donating via resonance, increasing aryl ring electron density compared to the methyl group. This enhances nucleophilicity in electrophilic aromatic substitution reactions.
  • Synthesis : Prepared similarly via Grignard addition to 4-methoxybenzaldehyde, achieving 98% yield .
  • Applications : Used in benzylation reactions (e.g., benzyl alcohol coupling to form ethers) .

1-(4-Chlorophenyl)prop-2-yn-1-ol

  • Structure : Features an electron-withdrawing chlorine substituent.
  • Reactivity : Reduced aryl ring electron density decreases stability in polar reactions but enhances halogen-bonding interactions.
  • Biological Relevance : Substitution with halogens (Cl, Br) in aryl-propargyl alcohols reduces TNF-α inhibitory activity compared to the p-tolyl analog, highlighting the importance of the methyl group’s steric and electronic compatibility .

1-(5-(p-Tolyl)furan-2-yl)propan-2-ol

  • Structure : Incorporates a furan ring instead of a benzene ring.
  • Conjugation Effects : The furan oxygen enables conjugation with the alkyne, altering UV-Vis absorption and redox properties.
  • Applications : Explored in pharmaceutical intermediates for heterocyclic drug candidates .

Table 1: Substituent Effects on Key Properties

Compound Substituent Electronic Effect TNF-α Activity (IC₅₀) Yield (%) Reference
This compound -CH₃ Mildly donating 0.12 μM 85
1-(4-Methoxyphenyl)prop-2-yn-1-ol -OCH₃ Strongly donating Not reported 98
1-(4-Chlorophenyl)prop-2-yn-1-ol -Cl Withdrawing >1 μM 70–85

Alkyne Chain Length and Position

1-(p-Tolyl)hex-1-yn-3-ol

  • Structure : Extends the alkyne chain to six carbons with a hydroxyl group at position 3.
  • Physical Properties : Higher boiling point due to increased van der Waals interactions.
  • NMR Data : Distinct ¹H NMR signals at δ 4.60 (t, CHOH) and δ 0.98 (t, CH₂CH₃) reflect the elongated hydrocarbon chain .

3-(p-Tolyl)prop-2-yn-1-ol

  • Structure : Hydroxyl group at position 1, alkyne at position 2.
  • Reactivity : Proximity of -OH and alkyne enables intramolecular hydrogen bonding, stabilizing transition states in cyclization reactions.

Table 2: Chain Length and Position Impact

Compound Chain Length Hydroxyl Position Key ¹H NMR Shifts (δ) Reference
This compound C₃ 1 4.60 (t, J = 6.6, CHOH)
1-(p-Tolyl)hex-1-yn-3-ol C₆ 3 0.98 (t, CH₂CH₃)

Functional Group Modifications

1-(p-Tolyl)-1-(2-pyridyl)-3-pyrrolidin-1-yl-propan-1-ol

  • Structure : Incorporates pyridine and pyrrolidine moieties.
  • Applications : Used in asymmetric catalysis and as a ligand for transition-metal complexes .

Prop-2-yn-1-ol (Propargyl Alcohol)

  • Structure : Parent compound without the p-tolyl group.
  • Toxicity : Classified as hazardous (P261, P262) due to acute toxicity, unlike its aryl derivatives .

Biological Activity

1-(p-Tolyl)prop-2-yn-1-ol, also known as p-tolyl propargyl alcohol, is an organic compound with the molecular formula C10H10OC_{10}H_{10}O. Its unique structure, characterized by a propargyl alcohol moiety and a p-tolyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including:

  • Palladium-Catalyzed Coupling : This method involves the reaction of p-tolyl iodide with propargyl alcohol under specific conditions to yield high purity and yield.
  • Reaction with Formaldehyde : A common approach is to react p-tolylacetylene with formaldehyde in the presence of a base such as sodium hydroxide.

These synthetic routes are crucial for producing the compound for biological testing and application .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Case Study: Breast Cancer Cell Line
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

The biological activity of this compound can be attributed to its functional groups. The hydroxyl group allows for hydrogen bonding interactions, while the alkyne moiety can engage in π–π stacking interactions with biomolecules. These interactions facilitate modulation of various biochemical pathways, enhancing its therapeutic potential .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : The compound has shown promising results against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic development.
  • Anticancer Activity : In vitro studies indicate that it can effectively target cancer cells while sparing normal cells, which is critical for minimizing side effects during treatment.
  • Mechanistic Insights : Investigations into its mechanism have revealed that it may affect multiple signaling pathways involved in cell proliferation and survival.

Q & A

Q. How can researchers leverage open-source tools like PubChem for comparative analysis of structural analogs?

  • Workflow : Query PubChem for analogs (e.g., 1-(p-Tolyl)ethanol) using IUPAC names/SMILES strings. Extract physicochemical data (logP, pKa) to predict solubility/reactivity. Validate predictions with experimental assays (e.g., shake-flask method for logP determination) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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